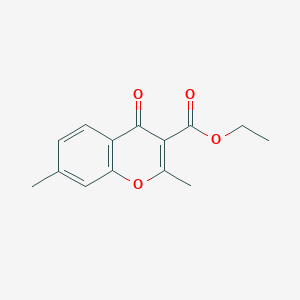

Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate

Descripción general

Descripción

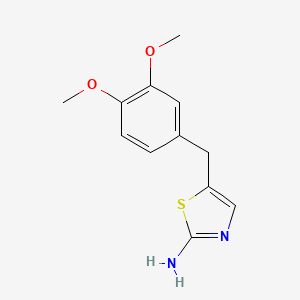

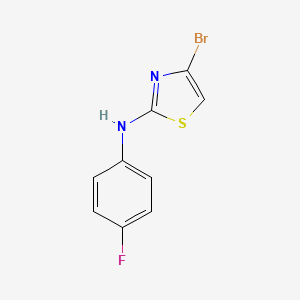

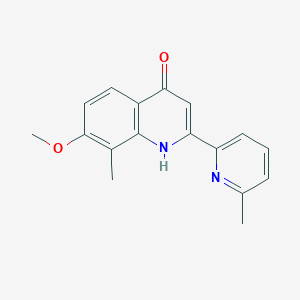

Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate is a derivative of 2H/4H-chromene (2H/4H-ch), an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . It is a part of the chromenopyridine nucleus, which has a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of functionalized chromeno derivatives like this compound can be achieved via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Molecular Structure Analysis

The molecular formula of this compound is C12H10O4 . The average mass is 218.205 Da and the monoisotopic mass is 218.057907 Da .Chemical Reactions Analysis

The three-component reaction of a 1:1:2 mixtures of 4-oxo-4H-chromene-3-carbaldehyde, ethyl cyanoacetate, and 4-methylaniline under various conditions was evaluated . The desired product was obtained in 89% yield when the reaction was carried out in ethanol at 80°C for 2 hours under catalyst-free conditions .Aplicaciones Científicas De Investigación

Cancer Treatment

- Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues have been researched for their potential in cancer treatment. Specifically, these compounds are noted for their ability to overcome drug resistance in cancer cells, making them promising candidates for treating cancers with multiple drug resistances. They work by inducing apoptosis in tumor cells and are particularly effective against leukemia cells (Das et al., 2009).

Organic Synthesis

- Research has been conducted on the efficient one-pot synthesis of densely functionalized 4H-chromene derivatives. These derivatives are promising for medicinal applications and are created through a tandem Michael addition–cyclization reaction, highlighting the utility of ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate in organic chemistry (Boominathan et al., 2011).

Antimicrobial Properties

- New complexes of ethyl 2-oxo-2H-chromene-3-carboxylate have been synthesized and their antibacterial activities studied. These complexes, especially those involving Lanthanum, showed effectiveness against pathogenic bacteria isolated from wound infections, indicating potential applications in treating bacterial infections (Hassan, 2014).

Fluorescence Studies

- Synthesis and fluorescent properties of various ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have been investigated. These studies are crucial in the development of new materials with potential applications in sensing, imaging, and optical devices. The research has demonstrated that these compounds can exhibit strong blue-violet emission under ultraviolet light (Jing-hua, 2011).

Anticorrosive Properties

- Certain derivatives of ethyl polyfluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylates have been shown toeffectively inhibit the corrosion of mild steel in hydrochloric acid. These derivatives were created by reacting ethyl polyfluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylates with amines. Their efficacy in preventing corrosion at low concentrations highlights their potential application in industrial corrosion protection (Shcherbakov et al., 2014).

Direcciones Futuras

The future directions for research on Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate and related compounds could include further exploration of their biological activities and mechanisms of action. Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .

Propiedades

IUPAC Name |

ethyl 2,7-dimethyl-4-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-4-17-14(16)12-9(3)18-11-7-8(2)5-6-10(11)13(12)15/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVZEQNYMVWEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1=O)C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3305689.png)

![1-[3-(Bromoacetyl)phenyl]pyrrolidin-2-one](/img/structure/B3305703.png)

![N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305710.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dimethylbenzamide](/img/structure/B3305719.png)

![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B3305722.png)

![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B3305728.png)

![3-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B3305735.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]naphthalene-2-carboxamide](/img/structure/B3305736.png)